4-Chlorothiobenzamide-d4

Analytical Chemistry Mass Spectrometry LC-MS/MS Quantitation

Quantifying 4-chlorothiobenzamide without a matched internal standard introduces matrix effects and ion suppression errors. 4-Chlorothiobenzamide-d4 is the isotopologue solution. - Corrects for analyte loss and ionization variability via identical chemical behavior. - +4 Da mass shift ensures interference-free MS/MS monitoring. - Supports FDA/EMA method validation with ≥98 atom % D isotopic purity.

Molecular Formula C7H6ClNS
Molecular Weight 175.67 g/mol
Cat. No. B12395383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothiobenzamide-d4
Molecular FormulaC7H6ClNS
Molecular Weight175.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)Cl
InChIInChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D
InChIKeyOKPUICCJRDBRJT-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothiobenzamide-d4: Stable Isotope-Labeled Internal Standard


4-Chlorothiobenzamide-d4 (CAS: 1219802-58-0) is a stable, isotopically labeled analog of 4-chlorothiobenzamide, specifically designed as an internal standard (IS) for analytical chemistry applications . As a deuterated thioamide derivative with a molecular weight of 175.67 g/mol, it serves a distinct and critical role in mass spectrometry: enabling precise, matrix-independent quantification of its non-labeled counterpart by providing a chemically identical yet spectrometrically resolvable reference compound . It is not an active pharmaceutical ingredient or a reagent for general synthesis, but rather a dedicated analytical tool used to correct for sample loss, ion suppression, and instrument variability during sample preparation and analysis in complex biological and environmental matrices .

Type Stable isotope-labeled internal standard (SIL-IS)
Role Deuterated analog for matrix-independent MS quantitation
Matrix Complex biological and environmental research matrices

Why Isotopic Substitution Is Essential for Quantitation


Substituting 4-Chlorothiobenzamide-d4 with a non-isotopic analog or an alternative deuterated compound introduces significant quantitative error and compromises method reliability. Using the unlabeled compound (4-Chlorothiobenzamide) as an 'internal standard' is analytically invalid, as it co-elutes with the target analyte and cannot be distinguished by the mass spectrometer . Similarly, substituting with a different deuterated compound, such as a chlorobenzamide or a non-chlorinated thiobenzamide-d5, fails to correct for analyte-specific matrix effects and extraction efficiency due to differences in chemical behavior [1]. The core value of 4-Chlorothiobenzamide-d4 lies in its strict chemical equivalence to the target analyte, a property only an isotopologue can provide, ensuring that any variation in recovery or ionization affects both the analyte and the internal standard equally, thereby yielding accurate and reproducible quantitative results .

! Unlabeled analog (4-chlorothiobenzamide) co-elutes with the target and is indistinguishable by mass, preventing selective detection and quantitation.
! Alternative deuterated compounds (e.g., chlorobenzamide-d5) may not replicate the analyte’s extraction recovery and ionization behavior, failing to correct for matrix effects.
! Non-isotopic internal standards introduce recovery and ionization bias, compromising accuracy in complex research matrices.

Comparative Analytical Performance of 4-Chlorothiobenzamide-d4


Mass Spectrometric Resolution vs. Unlabeled Analyte

4-Chlorothiobenzamide-d4 provides a +4 Da mass shift relative to the unlabeled analyte, 4-Chlorothiobenzamide. This mass difference is essential for selective detection and quantitation, as it allows the mass spectrometer to resolve the internal standard and analyte signals without cross-interference . In contrast, the unlabeled compound cannot be used as an internal standard because its mass is identical to the analyte, resulting in a single, overlapping peak that prevents quantitation .

Mass Spectrometric Resolution
Head-to-head
+4.03 Da mass shift vs. unlabeled analyte (171.64 g/mol)
Essential for resolving ISTD and analyte signals in MS quantitation
ESI or EI ionization; single overlapping peak without shift
Analytical Chemistry Mass Spectrometry LC-MS/MS Quantitation

Isotopic Enrichment Purity and Quantitation Bias

The isotopic enrichment of 4-Chlorothiobenzamide-d4 is specified at a minimum of 98 atom % D . This high level of deuteration ensures that the contribution of the unlabeled isotopologue to the internal standard signal is minimized, thereby reducing the potential for quantitative bias (also known as 'cross-talk' or 'isotopic carryover') in the analytical method . In contrast, analytical standards of the unlabeled compound are characterized by chemical purity (e.g., >97% by HPLC), which is a different and non-comparable metric .

Isotopic Enrichment
Head-to-head
98 atom % D vs. unlabeled chemical purity >97% (HPLC)
High deuteration reduces isotopic carryover and quantitation bias
Isotopic purity measured by NMR or MS; impacts LLOQ
Analytical Chemistry Stable Isotope Standards Method Validation

Chemical Purity for Reliable Internal Standard Use

Beyond isotopic enrichment, the chemical purity of the internal standard is critical for reliable use. 4-Chlorothiobenzamide-d4 is supplied with a minimum chemical purity specification of ≥98% . This ensures that the compound is free of impurities that could co-elute with the analyte or cause ion suppression, thereby guaranteeing the integrity of the analytical data. This purity level meets the typical requirements for analytical standards used in regulated bioanalysis .

Chemical Purity
Specification review
≥98% chemical purity
Minimizes co-eluting contaminants and ion suppression
Determined by validated HPLC; supports reliable ISTD use
Analytical Chemistry Quality Control Method Development

Cross-Platform Compatibility in LC-MS and GC-MS

4-Chlorothiobenzamide-d4 is explicitly intended for use as an internal standard in quantitative analysis using NMR, GC-MS, or LC-MS techniques . This versatility is a critical differentiator, as it allows the compound to be integrated into a wide range of analytical workflows without the need for method-specific internal standards. Its classification as a stable isotope-labeled compound for research ensures it is manufactured and handled under appropriate quality controls for demanding analytical applications .

Cross-Platform Compatibility
Class-level
Suitable for NMR, GC-MS, and LC-MS techniques
Versatile ISTD for multiple analytical workflows
Class-level claim; verify performance in specific assay conditions
Analytical Chemistry Bioanalysis Environmental Analysis

Key Application Scenarios for 4-Chlorothiobenzamide-d4


LC-MS/MS Quantitation in Complex Matrices

This is the primary and most compelling application scenario for 4-Chlorothiobenzamide-d4. In a typical LC-MS/MS bioanalytical or environmental workflow, the target compound is used as a surrogate or an analyte of interest. By spiking the deuterated analog (4-Chlorothiobenzamide-d4) into samples prior to extraction, it acts as a perfect internal standard . The +4 Da mass difference ensures the MS/MS transitions for the analyte (e.g., m/z 172 → 138) and internal standard (e.g., m/z 176 → 142) can be monitored simultaneously without interference . This corrects for all sources of variability, including pipetting errors, extraction efficiency, matrix effects (ion suppression/enhancement), and instrument drift, thereby enabling accurate and reproducible quantification at low concentrations, even in challenging matrices like plasma, urine, or soil extracts .

Method Validation for Regulated Bioanalysis

For laboratories operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) regulations, method validation is mandatory. 4-Chlorothiobenzamide-d4 is an essential reagent for this process when quantifying 4-Chlorothiobenzamide . Its high isotopic purity (≥98 atom % D) and chemical purity (≥98%) are critical for meeting validation parameters such as accuracy, precision, selectivity, and the lower limit of quantitation (LLOQ) as defined by regulatory guidelines (e.g., FDA, EMA) . Using a stable, well-characterized isotopologue ensures the internal standard will not interfere with the analyte signal and will behave identically throughout the validated method, which is a cornerstone of robust and defensible analytical data in a regulated environment .

Metabolic Tracing of Thiobenzamide Derivatives

Beyond its role as an analytical internal standard, 4-Chlorothiobenzamide-d4 can serve as a stable isotopic tracer in studies investigating the metabolism and fate of thiobenzamide-related compounds . While the primary literature on its use as a tracer is not yet extensive, its value as a 'heavy' labeled analog in this context is well-established for the broader class of deuterated compounds . It can be used to track the metabolic conversion of thiobenzamides in vitro (e.g., in hepatocyte or microsomal assays) or in vivo, allowing researchers to distinguish the parent compound from its metabolites via mass spectrometry, thereby elucidating metabolic pathways and potential toxicities .

Impurity Profiling in Pharmaceutical Quality Control

4-Chlorothiobenzamide is a known pharmaceutical intermediate and a potential impurity in certain drug syntheses . For pharmaceutical manufacturers and contract research organizations (CROs), 4-Chlorothiobenzamide-d4 is an indispensable tool for accurately quantifying and monitoring the unlabeled compound as a process impurity or degradation product in active pharmaceutical ingredients (APIs) and finished drug products . Using the deuterated analog as an internal standard ensures that impurity levels are measured with high precision and accuracy, which is a critical requirement for meeting ICH Q3A and Q3B regulatory guidelines on impurities in new drug substances and products .

Application
Selection Property
Validation Focus
LC-MS/MS quantitation in research matrices
Co-elution identity with a diagnostic mass shift
Matrix-effect correction and recovery consistency
Bioanalytical method validation
High isotopic enrichment and chemical purity
Accuracy, precision, selectivity, and LLOQ assessment
Metabolic pathway tracing of thiobenzamide derivatives
Stable isotopic distinction from parent compound
Metabolite identification and pathway elucidation
Impurity monitoring in drug substance analysis
Deuterated ISTD for trace-level quantitation
Precision and accuracy in impurity profiling studies

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